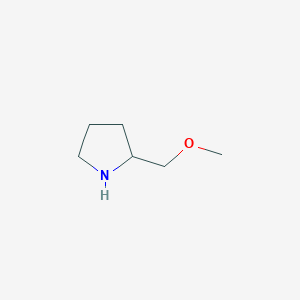
2-(pyridin-2-yloxy)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyridin-2-yloxy)acetaldehyde is an organic compound that features a pyridine ring attached to an acetaldehyde group through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yloxy)acetaldehyde typically involves the reaction of 2-hydroxypyridine with chloroacetaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyridine ring attacks the carbon atom of the chloroacetaldehyde, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(pyridin-2-yloxy)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(pyridin-2-yloxy)acetic acid.
Reduction: 2-(pyridin-2-yloxy)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(pyridin-2-yloxy)acetaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of pyridine-containing compounds with biological macromolecules.
Industrial Applications: Potential use in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(pyridin-2-yloxy)acetaldehyde in biological systems is not well-documented. it is likely to interact with various enzymes and receptors due to the presence of the reactive aldehyde group and the aromatic pyridine ring. These interactions could involve covalent bonding with nucleophilic residues in proteins or non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
2-(pyridin-2-yl)acetaldehyde: Lacks the oxygen atom linking the pyridine ring and the aldehyde group.
2-(pyridin-2-yloxy)ethanol: The aldehyde group is reduced to an alcohol.
2-(pyridin-2-yloxy)acetic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
2-(pyridin-2-yloxy)acetaldehyde is unique due to the presence of both an aldehyde group and a pyridine ring linked through an oxygen atom. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
850536-58-2 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.1 |
Pureza |
60 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



